molecular formula C15H24BNO4S B1404097 Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide CAS No. 914606-98-7

Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

Cat. No. B1404097
M. Wt: 325.2 g/mol
InChI Key: DIHPCBICXLFFQP-UHFFFAOYSA-N
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Description

The compound seems to contain a tetramethyl-[1,3,2]dioxaborolan-2-yl group . This group is found in various compounds and is often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar groups have been synthesized. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was synthesized and its structure confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of compounds related to Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide involves innovative approaches to creating boric acid ester intermediates with benzene rings. Studies have detailed the preparation of these compounds through a series of substitution reactions, confirming their structures using a combination of FTIR, 1H, and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These methods provide insight into the molecular configurations and potential for further chemical modifications (Huang et al., 2021).

Applications in Polymer Synthesis

Research into the applications of such compounds extends into polymer science, where they are used to synthesize new materials with specific properties. For instance, sulfonated polyimide membranes synthesized from related compounds exhibit promising gas permeation and separation properties. These materials are explored for their potential in applications requiring selective gas separation, highlighting the versatility and utility of Propane-2-sulfonic acid derivatives in advanced material science (Tanaka et al., 2006).

Catalytic Properties and Chemical Reactions

The catalytic properties of metal coordination polymers derived from phenyl sulfonate, including those related to the compound , have been studied for their efficiency in facilitating chemical reactions under solvent-free conditions. These polymers have shown effectiveness in the green synthesis of various compounds through the Biginelli reaction, demonstrating the compound's relevance in catalysis and organic synthesis (Wang et al., 2015).

Environmental and Biochemical Applications

Further research explores the environmental and biochemical applications of derivatives of Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide. Studies on sulfonated block copolymers and their use in fuel-cell technologies suggest potential for these compounds in developing energy-efficient materials. The focus on proton exchange membranes and their properties underlines the significant impact these materials could have on sustainable energy solutions (Bae et al., 2009).

properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-12(8-10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPCBICXLFFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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